Cas no 1203141-64-3 (2-(4-chloro-3,5-dimethylphenoxy)-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylacetamide)

2-(4-chloro-3,5-dimethylphenoxy)-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-chloro-3,5-dimethylphenoxy)-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylacetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
- 1203141-64-3
- AKOS024508803
- VU0643497-1
- 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide
- F5458-0003
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
-
- インチ: 1S/C16H18ClN3O3/c1-11-8-13(9-12(2)16(11)17)23-10-14(21)18-6-7-20-15(22)4-3-5-19-20/h3-5,8-9H,6-7,10H2,1-2H3,(H,18,21)
- InChIKey: CPGSJMJRIXGVIZ-UHFFFAOYSA-N
- ほほえんだ: C(NCCN1N=CC=CC1=O)(=O)COC1=CC(C)=C(Cl)C(C)=C1
計算された属性
- せいみつぶんしりょう: 335.1036691g/mol
- どういたいしつりょう: 335.1036691g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 483
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 71Ų
2-(4-chloro-3,5-dimethylphenoxy)-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5458-0003-20mg |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide |
1203141-64-3 | 20mg |
$148.5 | 2023-09-10 | ||
Life Chemicals | F5458-0003-50mg |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide |
1203141-64-3 | 50mg |
$240.0 | 2023-09-10 | ||
Life Chemicals | F5458-0003-2μmol |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide |
1203141-64-3 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5458-0003-20μmol |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide |
1203141-64-3 | 20μmol |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5458-0003-10mg |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide |
1203141-64-3 | 10mg |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5458-0003-10μmol |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide |
1203141-64-3 | 10μmol |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5458-0003-30mg |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide |
1203141-64-3 | 30mg |
$178.5 | 2023-09-10 | ||
Life Chemicals | F5458-0003-75mg |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide |
1203141-64-3 | 75mg |
$312.0 | 2023-09-10 | ||
Life Chemicals | F5458-0003-2mg |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide |
1203141-64-3 | 2mg |
$88.5 | 2023-09-10 | ||
Life Chemicals | F5458-0003-5mg |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide |
1203141-64-3 | 5mg |
$103.5 | 2023-09-10 |
2-(4-chloro-3,5-dimethylphenoxy)-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylacetamide 関連文献
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
2-(4-chloro-3,5-dimethylphenoxy)-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylacetamideに関する追加情報
Introduction to Compound with CAS No 1203141-64-3 and Product Name: 2-(4-chloro-3,5-dimethylphenoxy)-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylacetamide
The compound with the CAS number 1203141-64-3 and the product name 2-(4-chloro-3,5-dimethylphenoxy)-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential biological activities and mechanistic insights. The structural framework of this molecule incorporates several key functional groups that contribute to its unique chemical properties and biological interactions.
At the core of this compound's structure lies a phenoxymethylamidine moiety, which is characterized by a phenoxy group attached to an acetamide backbone. The presence of a 4-chloro-3,5-dimethylphenyl ring in the phenoxy group introduces electronic and steric influences that modulate the compound's reactivity and binding affinity. This particular arrangement has been explored in various drug discovery campaigns due to its ability to interact with biological targets in a highly specific manner.
The other notable feature of this compound is the 6-oxo-1,6-dihydropyridazinone fragment, which is linked to the acetamide via an ethyl chain. This pyridazine derivative is known for its role in stabilizing certain pharmacophoric patterns, making it a valuable component in medicinal chemistry. The oxo group within the pyridazine ring enhances electrophilicity, allowing for further derivatization and functionalization. Such structural elements are often employed to improve solubility, metabolic stability, and target engagement.
Recent studies have highlighted the importance of heterocyclic amides in drug development. The combination of an amide group with a pyridazine core has been shown to yield compounds with enhanced bioavailability and reduced toxicity profiles. In particular, derivatives of this class have demonstrated promising results in preclinical models for treating inflammatory and infectious diseases. The 2-(4-chloro-3,5-dimethylphenoxy)-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylacetamide structure aligns well with these trends, offering a versatile scaffold for further optimization.
One of the most compelling aspects of this compound is its potential as a lead molecule for developing novel therapeutic agents. The presence of multiple substituents allows for systematic variation through structure-based design or combinatorial chemistry approaches. For instance, modifications at the 4-chloro-3,5-dimethylphenyl ring can fine-tune electronic properties, while alterations at the pyridazine moiety can influence binding kinetics. Such flexibility makes this compound an attractive candidate for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates.
In addition to its structural versatility, this compound exhibits interesting physicochemical properties. The balance between hydrophobicity and hydrogen bonding capability is critical for membrane permeability and intracellular distribution. The acetamide group contributes to hydrogen bonding capacity, while the ethyl chain provides sufficient lipophilicity. These attributes are essential for ensuring adequate oral bioavailability and target tissue penetration.
The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include nucleophilic aromatic substitution at the chlorinated aromatic ring, followed by condensation reactions to form the pyridazine core. Advances in catalytic systems have enabled more efficient and sustainable routes to such heterocycles. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct complex molecular frameworks with high precision.
Evaluation of this compound's biological activity has revealed intriguing interactions with various cellular pathways. Preliminary data suggest that it may modulate enzymes involved in inflammation and immune response. The precise mechanism of action remains under investigation but preliminary findings indicate potential therapeutic relevance in conditions such as autoimmune disorders or chronic infections where dysregulation of these pathways is observed.
From a computational chemistry perspective, molecular docking studies have been conducted to explore binding modes within relevant biological targets such as kinases or transcription factors. These simulations provide insights into how different regions of the molecule interact with protein surfaces at an atomic level. Such analyses are crucial for guiding medicinal chemistry efforts toward optimizing potency while minimizing off-target effects.
The development pipeline for this class of compounds includes both academic research initiatives and industrial collaborations aimed at advancing clinical candidates through Phase I trials onwards. Collaborative efforts between synthetic chemists computational biologists pharmacologists create synergistic environments where experimental observations inform computational models vice versa iterative refinement process accelerates discovery significantly compared traditional single-discipline approaches
1203141-64-3 (2-(4-chloro-3,5-dimethylphenoxy)-N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylacetamide) 関連製品
- 2229563-25-9(3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine)
- 1260589-47-6(Boc-2,4-dimethoxy-D-homophenylalanine)
- 874-56-6(azepane-1-carbodithioic acid)
- 1824497-90-6(Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester)
- 1565458-74-3(2-benzyl(cyano)aminoethan-1-ol)
- 915908-79-1(Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy-)
- 1505213-54-6(1-(1-isocyanatoethyl)-2-methoxybenzene)
- 1219172-46-9(methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate)
- 1805296-16-5(4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carbonyl chloride)
- 898762-09-9((4-bromo-2-fluoro-phenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone)



